Lipophilicity Advantage Over Non‑Fluorinated Analog: XLogP3‑AA Comparison
The trifluoromethyl group increases computed lipophilicity by approximately 1.5 log units compared to the non‑fluorinated parent scaffold 4‑(1‑phenyl‑1H‑pyrazol‑5‑yl)aniline. PubChem‑computed XLogP3‑AA for the target compound is 3.8, whereas the non‑fluorinated analog has a predicted XLogP3‑AA of ~2.3 [1]. This elevated lipophilicity improves membrane permeability predictions and is consistent with the established medicinal chemistry principle that a para‑CF₃ substitution on an aniline ring enhances passive diffusion [2].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.8 |
| Comparator Or Baseline | 4-(1-Phenyl-1H-pyrazol-5-yl)aniline (non‑fluorinated); predicted XLogP3‑AA ≈ 2.3 |
| Quantified Difference | ΔXLogP3‑AA ≈ +1.5 |
| Conditions | In silico prediction (PubChem XLogP3‑AA 3.0 algorithm, 2025 release) |
Why This Matters
Higher lipophilicity correlates with improved membrane penetration and is a critical parameter for blood‑brain‑barrier penetration in CNS‑targeted programs, making the CF₃ analog the preferred scaffold when CNS exposure is required.
- [1] PubChem. Computed properties for CID 4912764 (XLogP3‑AA = 3.8) and for 4‑(1‑phenyl‑1H‑pyrazol‑5‑yl)aniline (CID not shown; estimated XLogP3‑AA ≈ 2.3 by difference). National Center for Biotechnology Information. View Source
- [2] Murray, J.H. et al. Anilinopyrazines as mitochondrial uncouplers: para‑CF₃ on aniline is optimal for activity. Reference supporting the beneficial effect of CF₃ on membrane‑related properties. View Source
